molecular formula C18H14F3N3O2 B12554369 Ethyl 4-[[7-(trifluoromethyl)quinoxalin-2-yl]amino]benzoate CAS No. 194423-88-6

Ethyl 4-[[7-(trifluoromethyl)quinoxalin-2-yl]amino]benzoate

Cat. No.: B12554369
CAS No.: 194423-88-6
M. Wt: 361.3 g/mol
InChI Key: JHASSYZZFXHJQQ-UHFFFAOYSA-N
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Description

Ethyl 4-[[7-(trifluoromethyl)quinoxalin-2-yl]amino]benzoate is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities. This particular compound is characterized by the presence of a trifluoromethyl group attached to the quinoxaline ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[[7-(trifluoromethyl)quinoxalin-2-yl]amino]benzoate typically involves the condensation of 2-chloro-7-(trifluoromethyl)quinoxaline with ethyl 4-aminobenzoate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[7-(trifluoromethyl)quinoxalin-2-yl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the quinoxaline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[[7-(trifluoromethyl)quinoxalin-2-yl]amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to the presence of the quinoxaline moiety.

    Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-[[7-(trifluoromethyl)quinoxalin-2-yl]amino]benzoate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The quinoxaline ring is known to interact with DNA and proteins, leading to various biological effects such as inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Olaquindox: An antibiotic used in veterinary medicine.

    Echinomycin: An antitumor antibiotic.

    Atinoleutin: An antibiotic with antitumor properties.

    Levomycin: An antibiotic with broad-spectrum activity.

    Carbadox: An antibiotic used in animal feed.

Uniqueness

Ethyl 4-[[7-(trifluoromethyl)quinoxalin-2-yl]amino]benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various scientific research applications.

Properties

CAS No.

194423-88-6

Molecular Formula

C18H14F3N3O2

Molecular Weight

361.3 g/mol

IUPAC Name

ethyl 4-[[7-(trifluoromethyl)quinoxalin-2-yl]amino]benzoate

InChI

InChI=1S/C18H14F3N3O2/c1-2-26-17(25)11-3-6-13(7-4-11)23-16-10-22-14-8-5-12(18(19,20)21)9-15(14)24-16/h3-10H,2H2,1H3,(H,23,24)

InChI Key

JHASSYZZFXHJQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=CN=C3C=CC(=CC3=N2)C(F)(F)F

Origin of Product

United States

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